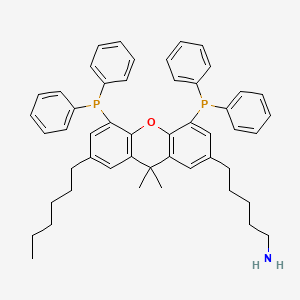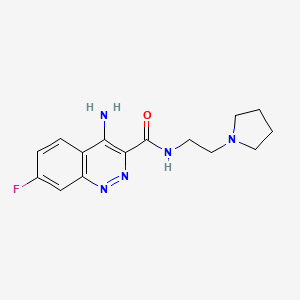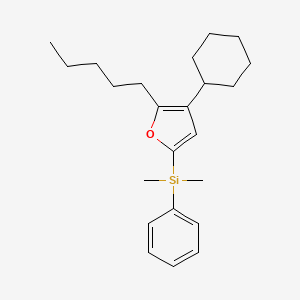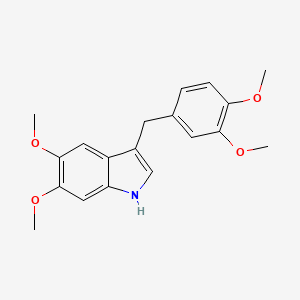![molecular formula C21H25NO2 B12909884 Isoxazole, 4,5-dihydro-5-pentyl-3-[4-(phenylmethoxy)phenyl]- CAS No. 646035-30-5](/img/structure/B12909884.png)
Isoxazole, 4,5-dihydro-5-pentyl-3-[4-(phenylmethoxy)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(Benzyloxy)phenyl)-5-pentyl-4,5-dihydroisoxazole is a synthetic organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a pentyl chain and a dihydroisoxazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
The synthesis of 3-(4-(Benzyloxy)phenyl)-5-pentyl-4,5-dihydroisoxazole typically involves several steps:
Starting Materials: The synthesis begins with the preparation of 4-(benzyloxy)benzaldehyde and pentylamine.
Formation of the Isoxazole Ring: The key step involves the formation of the isoxazole ring through a cycloaddition reaction. This can be achieved by reacting 4-(benzyloxy)benzaldehyde with hydroxylamine hydrochloride to form an oxime, followed by cyclization with an appropriate reagent such as acetic anhydride.
Final Assembly: The final step involves the coupling of the isoxazole ring with the pentyl chain.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Análisis De Reacciones Químicas
3-(4-(Benzyloxy)phenyl)-5-pentyl-4,5-dihydroisoxazole undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific substituents and reaction conditions used.
Aplicaciones Científicas De Investigación
3-(4-(Benzyloxy)phenyl)-5-pentyl-4,5-dihydroisoxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Mecanismo De Acción
The mechanism of action of 3-(4-(Benzyloxy)phenyl)-5-pentyl-4,5-dihydroisoxazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can affect various biochemical pathways, such as those involved in cell signaling, metabolism, and gene expression.
The exact mechanism of action depends on the specific biological context and the target organism or cell type.
Comparación Con Compuestos Similares
3-(4-(Benzyloxy)phenyl)-5-pentyl-4,5-dihydroisoxazole can be compared with other similar compounds, such as:
3-(4-(Benzyloxy)phenyl)-1-phenyl-5-(pyridin-4-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole: This compound has a similar benzyloxyphenyl group but differs in the heterocyclic ring structure and additional substituents.
4-(3-(Benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine: This compound also contains a benzyloxyphenyl group but has a pyrimidine ring and different functional groups.
The uniqueness of 3-(4-(Benzyloxy)phenyl)-5-pentyl-4,5-dihydroisoxazole lies in its specific combination of functional groups and the isoxazole ring, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
646035-30-5 |
|---|---|
Fórmula molecular |
C21H25NO2 |
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
5-pentyl-3-(4-phenylmethoxyphenyl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C21H25NO2/c1-2-3-5-10-20-15-21(22-24-20)18-11-13-19(14-12-18)23-16-17-8-6-4-7-9-17/h4,6-9,11-14,20H,2-3,5,10,15-16H2,1H3 |
Clave InChI |
CYTKVRIKUDTSFM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1CC(=NO1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Benzyl-4-[hydroxy(phenyl)methyl]oxolan-2-one](/img/structure/B12909836.png)



![7-(7-Amino-5-azaspiro[2.4]heptan-5-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride](/img/structure/B12909870.png)


![N-Cycloheptyl-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine](/img/structure/B12909881.png)

![5-Amino-2-[(6-oxo-1,6-dihydropyridin-3-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12909889.png)
